

MRIA9 Kinome Scan Cross-Reactivity: A Comparative Guide

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Compound of Interest

Compound Name: *MRIA9*

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This guide provides a detailed comparison of the cross-reactivity profile of **MRIA9**, a potent pan-Salt-Inducible Kinase (SIK) inhibitor. The data presented here is intended to assist researchers in evaluating the selectivity of **MRIA9** and understanding its potential applications and off-target effects.

Executive Summary

MRIA9 is a chemical probe designed to be a selective inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3).[1] Kinome scan profiling reveals that **MRIA9** has excellent selectivity.[2] Its primary off-targets belong to the p21-activated kinase (PAK) family.[2][3][4] This guide summarizes the quantitative data from kinome scans, details the experimental methodologies used for this profiling, and provides diagrams of the relevant signaling pathways and experimental workflows.

Quantitative Kinase Inhibition Data

The selectivity of **MRIA9** has been assessed using broad kinome-wide screening assays. The following tables summarize the inhibitory activity of **MRIA9** against its intended targets and key off-targets.

Table 1: On-Target Activity of **MRIA9**

Target	Assay Type	IC50 (nM)
SIK1	Radiometric Assay	55[1]
SIK2	Radiometric Assay	48[1]
SIK3	Radiometric Assay	22[1]
SIK1	NanoBRET Assay	516[1]
SIK2	NanoBRET Assay	180[1]
SIK3	NanoBRET Assay	127[1]

Table 2: Off-Target Activity of **MRIA9**

Off-Target	Assay Type	IC50 (nM)	% Residual Activity @ 1µM
PAK1	Radiometric Assay	580[1][5]	36[6]
PAK2	Radiometric Assay	41[1][5]	
PAK3	Radiometric Assay	140[1][5]	
MST4	Radiometric Assay	45[6]	

Data compiled from multiple sources. The kinome-wide selectivity of **MRIA9** was determined against a panel of 443 kinases at a concentration of 1 µM.[2][3][4]

Experimental Protocols

The cross-reactivity profile of **MRIA9** was primarily determined using the ³³PanQinase™ activity assay by Reaction Biology.[1][2]

³³PanQinase™ Kinase Assay Protocol

This radiometric assay quantifies the transfer of a ³³P-labeled phosphate from ATP to a kinase-specific substrate.

Materials:

- ScintiPlate-96 microtiter plates
- Recombinant protein kinases
- Kinase-specific substrates
- [³³P-γ]-ATP
- Assay buffer (70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 μM Na-orthovanadate, 1.2 mM DTT)
- Test compound (**MR1A9**) in 10% DMSO
- 2% Phosphoric acid (H₃PO₄)
- 0.9% Sodium chloride (NaCl)

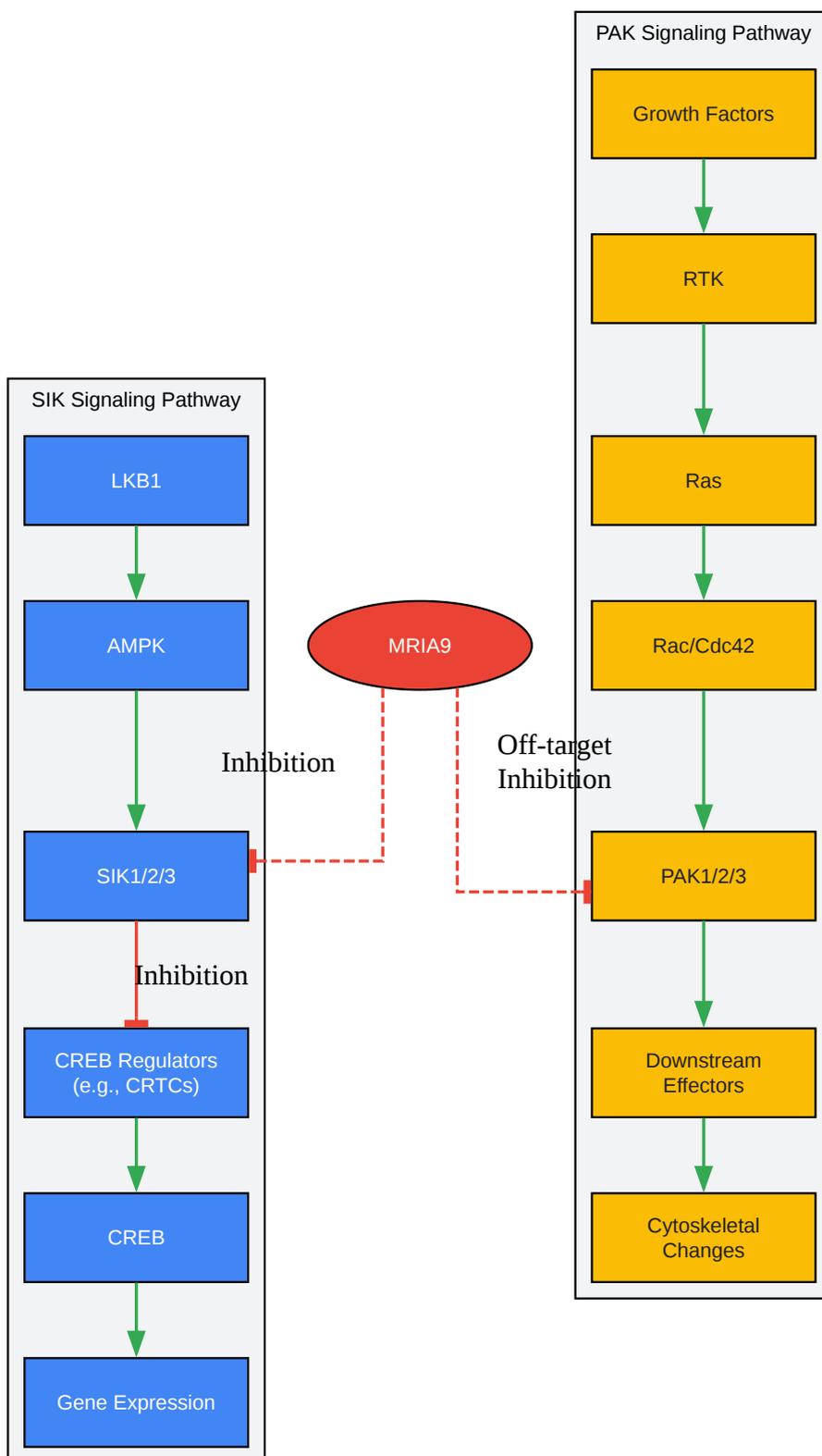
Procedure:

- 20 μl of assay buffer is added to the wells of a ScintiPlate microtiter plate.
- 5 μl of the test compound in 10% DMSO (or DMSO alone for control) is added.
- 10 μl of the kinase-specific substrate is added.
- 10 μl of the recombinant protein kinase is added.
- The reaction is initiated by adding 5 μl of [³³P-γ]-ATP.
- The plate is mixed on a shaker and incubated for 60 minutes at 30°C.
- The reaction is stopped by adding 50 μl of 2% H₃PO₄.
- The plate is washed three times with 200 μl of 0.9% NaCl.
- The dry plate is read using a scintillation counter to measure the amount of incorporated ³³P.

Visualizations

SIK and PAK Signaling Pathways

The following diagram illustrates the established signaling pathways for Salt-Inducible Kinases (SIKs) and p21-activated kinases (PAKs). SIKs are key regulators in the LKB1-AMPK signaling pathway, while PAKs are downstream effectors of small GTPases like Rac and Cdc42.

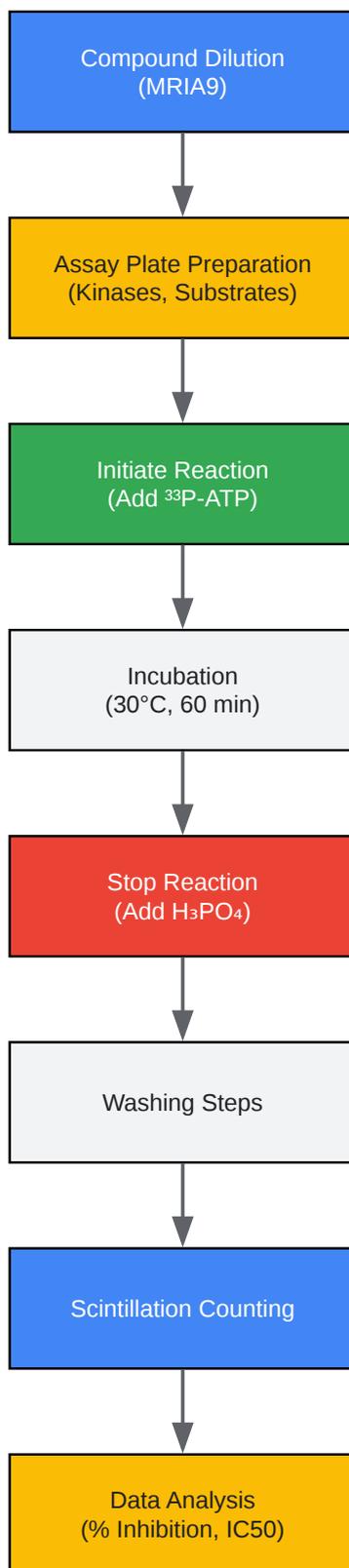


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Caption: SIK and PAK Signaling Pathways with **MRIA9** Inhibition.

Experimental Workflow for Kinome Scan Profiling

The diagram below outlines the general workflow for determining the cross-reactivity profile of a kinase inhibitor like **MRIA9** using a radiometric assay.



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Caption: Kinome Scan Experimental Workflow.

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